5-bromo-N1-cyclobutylbenzene-1,2-diamine
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Overview
Description
5-bromo-N1-cyclobutylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a cyclobutyl group and two amino groups at the 1 and 2 positions . It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-cyclobutylbenzene-1,2-diamine typically involves the bromination of N1-cyclobutylbenzene-1,2-diamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N1-cyclobutylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-bromo-N1-cyclobutylbenzene-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N1-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N1-phenylbenzene-1,2-diamine
- 1,2-phenylenediamine
- N1-methylbenzene-1,2-diamine
Uniqueness
5-bromo-N1-cyclobutylbenzene-1,2-diamine is unique due to the presence of the bromine atom and the cyclobutyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. These structural features make it a valuable compound for specific research applications and synthetic purposes .
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
4-bromo-2-N-cyclobutylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H13BrN2/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 |
InChI Key |
NISNOQAMLASZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
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